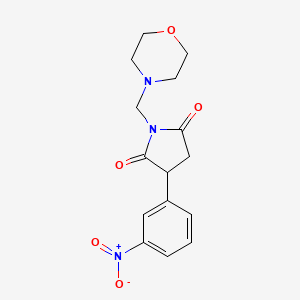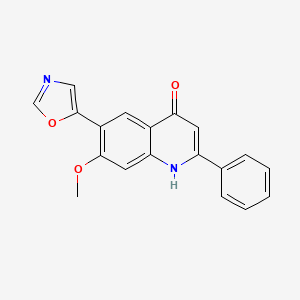
7-methoxy-6-(1,3-oxazol-5-yl)-2-phenyl-1H-quinolin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Methoxy-6-(oxazol-5-yl)-2-phenylquinolin-4(1H)-one is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a quinoline core substituted with methoxy, oxazolyl, and phenyl groups, which contribute to its distinct chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxy-6-(oxazol-5-yl)-2-phenylquinolin-4(1H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Pfitzinger reaction, which involves the condensation of an isatin derivative with an aromatic aldehyde in the presence of a base.
Introduction of the Methoxy Group: The methoxy group is introduced via methylation of the hydroxyl group using methyl iodide and a base such as potassium carbonate.
Formation of the Oxazolyl Group: The oxazolyl group is formed through a cyclization reaction involving an appropriate amino alcohol and a carboxylic acid derivative.
Attachment of the Phenyl Group: The phenyl group is introduced through a Suzuki coupling reaction between a phenylboronic acid and a halogenated quinoline derivative.
Industrial Production Methods
Industrial production of 7-Methoxy-6-(oxazol-5-yl)-2-phenylquinolin-4(1H)-one may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and yield.
化学反応の分析
Types of Reactions
7-Methoxy-6-(oxazol-5-yl)-2-phenylquinolin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy and oxazolyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of quinolinone derivatives.
Reduction: Formation of dihydroquinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with various functional groups.
科学的研究の応用
7-Methoxy-6-(oxazol-5-yl)-2-phenylquinolin-4(1H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 7-Methoxy-6-(oxazol-5-yl)-2-phenylquinolin-4(1H)-one involves its interaction with molecular targets such as enzymes or receptors. For example, as an IMPDH inhibitor, the compound binds to the active site of the enzyme, preventing the conversion of inosine monophosphate to xanthosine monophosphate, thereby inhibiting nucleotide biosynthesis . This can lead to antiproliferative effects in rapidly dividing cells.
類似化合物との比較
Similar Compounds
7-Methoxy-6-(oxazol-5-yl)-2,3-dihydro-1H-quinazolin-4-ones: These compounds share a similar core structure but differ in the presence of a dihydroquinazoline ring instead of a quinoline ring.
7-Methoxy-2,3-dihydro-1H-quinazolin-4-ones: These compounds lack the oxazolyl and phenyl groups, resulting in different chemical properties and reactivity.
Uniqueness
7-Methoxy-6-(oxazol-5-yl)-2-phenylquinolin-4(1H)-one is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. Its ability to inhibit IMPDH distinguishes it from other similar compounds, making it a valuable target for drug development .
特性
CAS番号 |
371249-67-1 |
|---|---|
分子式 |
C19H14N2O3 |
分子量 |
318.3 g/mol |
IUPAC名 |
7-methoxy-6-(1,3-oxazol-5-yl)-2-phenyl-1H-quinolin-4-one |
InChI |
InChI=1S/C19H14N2O3/c1-23-18-9-16-13(7-14(18)19-10-20-11-24-19)17(22)8-15(21-16)12-5-3-2-4-6-12/h2-11H,1H3,(H,21,22) |
InChIキー |
HHMIBIGHTIBSRR-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C2C(=C1)NC(=CC2=O)C3=CC=CC=C3)C4=CN=CO4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-[(2,4-Dichlorophenyl)methoxy]-2-nitro-1-benzofuran](/img/structure/B12880267.png)

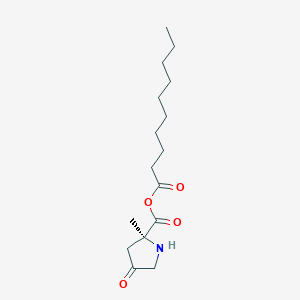
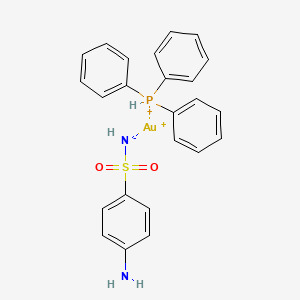

![[3-(3-Chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]acetic acid](/img/structure/B12880297.png)


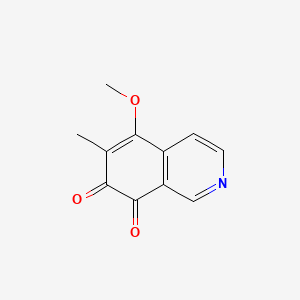
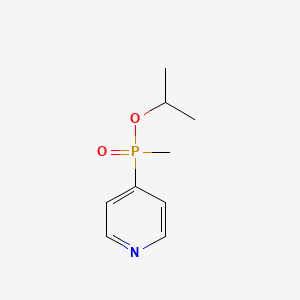
![(3AR,6aR)-3-ethyl-3aH-cyclopenta[d]isoxazol-4(6aH)-one](/img/structure/B12880324.png)
